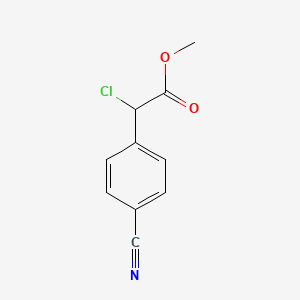

Methyl 2-chloro-2-(4-cyanophenyl)acetate

Description

Methyl 2-chloro-2-(4-cyanophenyl)acetate is an α-chloroester featuring a 4-cyanophenyl substituent. This compound is of interest in organic synthesis due to its reactive α-chloro center and electron-withdrawing cyano group, which can facilitate nucleophilic substitution or serve as a precursor for heterocyclic systems.

Properties

IUPAC Name |

methyl 2-chloro-2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-7(6-12)3-5-8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRAESCCIFDCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286472 | |

| Record name | Methyl α-chloro-4-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-42-2 | |

| Record name | Methyl α-chloro-4-cyanobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52798-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-chloro-4-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound methyl 2-chloro-2-(4-cyanophenyl)acetate is typically prepared via halogenation of the corresponding methyl 2-(4-cyanophenyl)acetate or through substitution reactions involving benzyl derivatives bearing the 4-cyanophenyl group. The key steps involve:

- Formation of the methyl 2-(4-cyanophenyl)acetate precursor,

- Chlorination at the alpha position to the ester group,

- Purification and isolation of the final product.

Preparation of Methyl 2-(4-cyanophenyl)acetate Precursor

The precursor methyl 2-(4-cyanophenyl)acetate can be synthesized by esterification of 2-(4-cyanophenyl)acetic acid with methanol under acidic catalysis or via direct alkylation of 4-cyanophenylacetic acid derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, catalytic HCl or sulfuric acid | Reflux until reaction completion |

| Purification | Distillation or recrystallization | To remove excess methanol and impurities |

Alpha-Chlorination Method

The critical step is the chlorination at the alpha carbon of the ester. This is commonly achieved by reacting methyl 2-(4-cyanophenyl)acetate with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).

- Dissolve methyl 2-(4-cyanophenyl)acetate in an inert solvent such as dichloromethane or chloroform.

- Add the chlorinating agent dropwise at controlled temperature (0–25 °C).

- Stir the mixture for several hours until the reaction is complete, monitored by TLC or HPLC.

- Quench the reaction with water, extract the organic layer, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography.

Reaction parameters and yields:

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Thionyl chloride | CH2Cl2 | 0–25 | 2–6 | 75–85 | >95 |

| N-chlorosuccinimide | CHCl3 or DCM | 0–25 | 4–8 | 65–80 | >90 |

Alternative Synthesis via Benzyl Chloride Intermediate

Another approach involves preparing the corresponding benzyl chloride derivative of 4-cyanophenylacetic acid methyl ester, followed by substitution to introduce the chloro group.

- Reduction of 4-cyanophenylacetic acid methyl ester to benzyl alcohol derivative.

- Conversion of benzyl alcohol to benzyl chloride using thionyl chloride or phosphorus tribromide.

- Reaction of benzyl chloride with suitable nucleophiles or directly isolating the chloro-substituted acetate.

This method is reported in the synthesis of related compounds where benzyl alcohols are converted to benzyl chlorides as intermediates for further functionalization.

Purification and Characterization

After synthesis, the product is purified by standard methods such as:

- Extraction with organic solvents,

- Recrystallization,

- Column chromatography,

- Distillation under reduced pressure.

Purity is typically confirmed by:

- High-performance liquid chromatography (HPLC),

- Mass spectrometry (MS),

- Nuclear magnetic resonance (NMR) spectroscopy.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield | Purity Achieved |

|---|---|---|---|---|---|

| Direct alpha-chlorination | Methyl 2-(4-cyanophenyl)acetate + SOCl2 | Straightforward, high purity | Requires careful temperature control | 75–85% | >95% |

| Alpha-chlorination with NCS | Methyl ester + N-chlorosuccinimide | Mild conditions | Longer reaction times | 65–80% | >90% |

| Benzyl chloride intermediate | Benzyl alcohol → benzyl chloride → substitution | Versatile for further modifications | Multi-step, more complex | Variable | >90% |

Research Findings and Notes

- The use of thionyl chloride is preferred for its efficiency and cleaner reaction profile, giving high purity products suitable for pharmaceutical applications.

- Reaction temperature control is critical to avoid side reactions such as over-chlorination or decomposition.

- The cyanophenyl group is stable under chlorination conditions, allowing selective alpha-chlorination.

- Purification techniques such as recrystallization and chromatography are essential to achieve >95% purity required for advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloro-2-(4-cyanophenyl)acetic acid.

Reduction: 2-chloro-2-(4-aminophenyl)acetate.

Scientific Research Applications

Methyl 2-chloro-2-(4-cyanophenyl)acetate is utilized in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(4-cyanophenyl)acetate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the cyano group is converted to an amine, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences physical properties such as melting point, solubility, and chromatographic behavior. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -CN) increase molecular weight and polarity, often reducing volatility (e.g., trifluoromethyl analog is a stable oil ).

- The 3,4-dimethoxy analog demonstrates moderate yield (58%) via thionyl chloride-mediated synthesis , suggesting steric or electronic challenges in chlorination.

Nucleophilic Substitution

The α-chloro center is susceptible to nucleophilic attack. For example:

- Methyl 2-chloro-2-(4-cyanophenyl)acetate: The cyano group enhances electrophilicity at the α-carbon, making it reactive toward amines or thiols. This property is exploited in heterocycle synthesis (e.g., oxazolo-pyridine derivatives, as seen in for related cyanophenyl compounds ).

- Methyl 2-chloro-2-(4-fluorophenyl)acetate : The electron-withdrawing -F group likely accelerates substitution reactions compared to -CH₃ analogs.

Spectroscopic Comparison

NMR and IR data for analogs provide benchmarks for structural elucidation:

Notable Trends:

Biological Activity

Methyl 2-chloro-2-(4-cyanophenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 209.63 g/mol

- Functional Groups : Chloro group, cyanophenyl group, and acetate group

The presence of chloro and cyano groups enhances its reactivity and biological activity, making it a subject of interest for various applications in medicinal chemistry and material science .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. Compounds with similar structural features have shown effectiveness against various microbial strains. For instance, studies on related compounds have demonstrated significant activity against drug-resistant strains of bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Antimicrobial Activity | Unique Aspects |

|---|---|---|

| This compound | Moderate | Lower toxicity profile |

| Methyl 4-chlorobenzoate | Strong | Broader spectrum |

| Methyl 3-(4-chlorophenyl)propanoate | Anti-inflammatory | Wider application scope |

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties are notable. Studies have shown that similar compounds can interact with cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against specific cancer types. For example, compounds with similar aromatic structures have been tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, revealing varying degrees of efficacy .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | Caco-2 | 39.8 | |

| Cisplatin | A549 | 50 | Clinically approved |

| Thiazole derivative | Caco-2 | 31.9 |

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The cyanophenyl group is believed to facilitate binding through pi stacking or hydrogen bonding, influencing cellular pathways and potentially modulating ion channel activities .

Case Studies

- Antimicrobial Study : A comparative analysis of various chloro-substituted compounds indicated that those with a cyanophenyl moiety exhibited enhanced antimicrobial properties against Staphylococcus aureus and Enterococcus faecium, underscoring the importance of structural modifications for improving efficacy .

- Anticancer Research : In a study examining the anticancer effects of several derivatives, this compound was shown to significantly reduce the viability of Caco-2 cells compared to untreated controls, suggesting its potential as a therapeutic candidate for colorectal cancer treatment .

Q & A

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis. For hydrochloride salts, recrystallize in ethanol/water mixtures to achieve >99% enantiomeric excess (e.e.) .

Data Contradiction Analysis Example

- Issue : Conflicting yields in scaled-up syntheses.

- Resolution : Trace metal impurities in bulk reagents may inhibit reactions. Pre-treat solvents with activated charcoal or use ultrapure reagents (>99.99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.